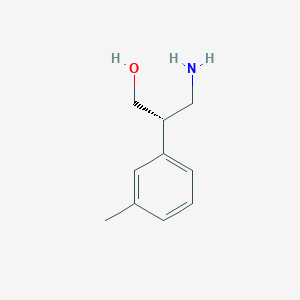

(S)-3-Amino-2-(m-tolyl)propan-1-ol

Description

Overview of Chiral Amino Alcohol Scaffolds in Modern Synthetic Chemistry

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter, rendering them chiral. These structural motifs are of paramount importance in modern synthetic chemistry, serving as crucial building blocks for a wide array of complex molecules. frontiersin.orgwestlake.edu.cn Their prevalence is notable in pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

The utility of chiral amino alcohols extends to their role as chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnacs.org By coordinating with metal catalysts, they create a chiral environment that can influence the stereochemical outcome of a reaction, enabling the selective synthesis of a desired enantiomer. acs.org This control is fundamental in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where different enantiomers of a drug can exhibit vastly different biological activities. wikipedia.org The development of novel synthetic methods to access these scaffolds efficiently and with high stereoselectivity remains an active area of research. westlake.edu.cnnih.govacs.org

The Role of Stereochemistry in Chemical Transformations and Asymmetric Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern organic chemistry. numberanalytics.comnumberanalytics.com The spatial orientation of atoms and functional groups within a molecule profoundly influences its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com In the context of chemical transformations, stereochemistry dictates the feasibility and outcome of reactions, as the interaction between molecules is highly dependent on their respective shapes.

Asymmetric synthesis is a field dedicated to the selective creation of one stereoisomer over others. The importance of this field cannot be overstated, particularly in drug development, as exemplified by the thalidomide (B1683933) disaster where one enantiomer was therapeutic while the other was teratogenic. wikipedia.org Chemists employ various strategies to achieve stereochemical control, including the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions. acs.orgrijournals.com These methods create a diastereomeric interaction at the transition state of a reaction, favoring the formation of one enantiomeric product. numberanalytics.com Understanding and manipulating stereochemistry is therefore essential for the rational design and synthesis of complex, functional molecules. numberanalytics.comrijournals.com

Structural Characteristics and Chemical Reactivity Profile of (S)-3-Amino-2-(m-tolyl)propan-1-ol

This compound is a chiral amino alcohol characterized by a propanol (B110389) backbone substituted with an amino group at the C3 position and a meta-tolyl group at the C2 position. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (C2).

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H15NO |

| Chiral Center | C2 |

| Key Functional Groups | Amino (-NH2), Hydroxyl (-OH), m-Tolyl (Aryl) |

The reactivity of this compound is dictated by its functional groups. The primary amine is nucleophilic and basic, allowing it to participate in reactions such as acylation, alkylation, and imine formation. The primary alcohol is also nucleophilic and can undergo oxidation, esterification, and etherification. The presence of the aromatic tolyl group can influence the electronic properties of the molecule and provides a site for electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions at the amino and hydroxyl groups.

The spatial arrangement of these groups due to the chiral center is crucial. In reactions, reagents will approach the molecule from different faces with varying degrees of steric hindrance, leading to potentially diastereoselective transformations if another chiral center is formed.

Current Research Landscape and Gaps Pertaining to this compound

While the broader class of chiral amino alcohols is extensively studied, the specific research landscape for this compound appears to be less populated. Searches for direct research applications or syntheses of this particular compound yield limited specific results. Much of the available information pertains to its commercial availability as a building block or intermediate.

The research gap, therefore, lies in the exploration of its specific applications. For instance, its potential as a chiral ligand in novel catalytic systems has not been extensively reported. Studies detailing its use in the synthesis of specific biologically active molecules or as a chiral resolving agent are also scarce. The unique steric and electronic properties conferred by the m-tolyl group could lead to interesting and potentially advantageous outcomes in asymmetric synthesis compared to more commonly used phenyl or other aryl-substituted amino alcohols.

Further research could focus on:

Developing efficient and stereoselective synthetic routes to this compound.

Investigating its coordination chemistry with various metals to assess its potential as a chiral ligand.

Employing it as a chiral auxiliary to control stereochemistry in various organic transformations.

Using it as a starting material for the synthesis of novel, enantiomerically pure compounds with potential pharmaceutical or material science applications.

The exploration of substituted prolines and other amino acid derivatives highlights a continued interest in how subtle structural changes can influence molecular conformation and function, a principle that certainly applies to this compound. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-3-amino-2-(3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 |

InChI Key |

RFGSESSVOLYUNI-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CN)CO |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino 2 M Tolyl Propan 1 Ol

Enantioselective Synthesis Strategies

The creation of a specific stereoisomer, such as (S)-3-Amino-2-(m-tolyl)propan-1-ol, necessitates the use of enantioselective synthesis. These strategies can be broadly categorized into two main approaches: those that employ a catalytic amount of a chiral entity and those that use a stoichiometric amount of a chiral auxiliary. Both approaches aim to control the three-dimensional arrangement of atoms during a chemical transformation to favor the formation of one enantiomer over the other.

Asymmetric Catalytic Reduction Approaches

Asymmetric catalytic reduction, particularly the hydrogenation of prochiral ketones or imines, stands out as a highly efficient method for producing chiral alcohols and amines. This approach relies on a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.

The development of effective chiral catalysts is central to the success of asymmetric hydrogenation. Transition metal complexes, particularly those of ruthenium (Ru) and palladium (Pd), have proven to be exceptionally versatile and efficient. nih.govacs.orgrsc.orgfrontiersin.org

Ruthenium complexes, often featuring chiral diphosphine ligands like BINAP or diamine ligands, are renowned for their high catalytic activity and enantioselectivity in the hydrogenation of a wide array of ketones. nih.govacs.orgnih.govresearchgate.netyoutube.com For instance, Ru(II) complexes containing η6-arene and N-tosylethylenediamine ligands have been shown to be excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones. acs.org These catalysts can be activated under acidic conditions, expanding their applicability to base-sensitive substrates. acs.org A bimetallic RuPHOX-Ru complex has also demonstrated high efficiency in the asymmetric hydrogenation of β-amino ketones, achieving quantitative conversions and excellent enantiomeric excesses (up to 99.9% ee). nih.gov

Palladium-catalyzed asymmetric reactions have also emerged as powerful tools. rsc.orgfrontiersin.orgnih.gov For example, palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles provides access to chiral homoallylic aminooxindoles. rsc.org Furthermore, a three-component reaction catalyzed by palladium has been developed for the synthesis of α-arylglycine derivatives from aryl boronic acids, sulfonamides, and glyoxylic acid, demonstrating the versatility of palladium catalysts in constructing chiral amino acid scaffolds. frontiersin.orgnih.gov

Table 1: Examples of Ruthenium and Palladium Catalysts in Asymmetric Synthesis

| Catalyst Type | Application | Key Features |

| RuPHOX-Ru bimetallic complex | Asymmetric hydrogenation of β-amino ketones | High conversion and enantioselectivity (up to 99.9% ee); stable to moisture and air. nih.gov |

| η6-arene/N-tosylethylenediamine-Ru(II) | Asymmetric hydrogenation of aromatic ketones | Operates under acidic conditions; suitable for base-sensitive substrates. acs.org |

| Palladium complexes | Asymmetric allylic alkylation | Synthesis of chiral 3-allyl-3-aminooxindoles. rsc.org |

| Palladium complexes | Asymmetric three-component reaction | Synthesis of α-arylglycine derivatives. frontiersin.orgnih.gov |

The chiral ligand is arguably the most critical component of a homogeneous asymmetric catalyst, as it is responsible for inducing stereoselectivity. The design and optimization of these ligands are therefore paramount for achieving high enantioinduction. A vast array of chiral ligands has been developed, with many being commercially available.

The effectiveness of a chiral ligand is often dependent on its steric and electronic properties, which create a chiral environment around the metal center. This environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer. For example, in ruthenium-catalyzed hydrogenations, the combination of a chiral diphosphine, such as TolBINAP, with a chiral diamine ligand can create a highly effective and selective catalytic system. nih.gov The steric bulk and electronic nature of the ligand can be fine-tuned to suit a particular substrate. rsc.orgresearchgate.net

The development of novel ligand scaffolds is an ongoing area of research. For instance, chiral salicyloxazoline (Salox) ligands, which can be prepared in a single step from salicylonitriles and chiral amino alcohols, have been used in cobalt-catalyzed enantioselective C-H functionalization. researchgate.net Similarly, VAPOL-derived phosphoramidite (B1245037) ligands have shown unique effectiveness in nickel-catalyzed reductive coupling reactions. acs.org

Table 2: Selected Chiral Ligands and Their Applications

| Ligand Class | Metal | Reaction Type |

| Diphosphines (e.g., BINAP) | Ruthenium | Asymmetric Hydrogenation nih.govresearchgate.netyoutube.com |

| Diamines | Ruthenium | Asymmetric Hydrogenation acs.orgnih.gov |

| Phosphine-oxazoline | Ruthenium | Asymmetric Hydrogenation acs.org |

| Salicyloxazoline (Salox) | Cobalt | C-H Functionalization researchgate.net |

| Phosphoramidite (VAPOL-derived) | Nickel | Reductive Coupling acs.org |

While asymmetric hydrogenation is a powerful technique, the scope of substrates that can be effectively reduced with high enantioselectivity can be a limitation. The structure of the precursor molecule plays a crucial role in the success of the reaction.

Generally, aromatic and heteroaromatic ketones are good substrates for ruthenium-catalyzed asymmetric hydrogenation, often yielding excellent enantioselectivities. nih.gov However, the presence of certain functional groups can interfere with the catalyst or lead to undesired side reactions. For instance, while many unsaturated ketones can be selectively hydrogenated at the carbonyl group without affecting the carbon-carbon double bond, this is not always the case. nih.gov

The steric and electronic properties of the substrate are also critical. For example, in the hydrogenation of β-keto esters, α,α-disubstituted substrates can be reduced with high enantioselectivity, suggesting that a sterically hindered ester group can act similarly to a simple tert-alkyl group. nih.gov Conversely, for some substrates like 1-tetralone, certain catalyst systems may provide lower enantioselectivity compared to others. nih.gov This highlights the need to screen different catalysts and reaction conditions for each specific substrate.

Recent advancements have broadened the substrate scope. For example, a multicatalytic approach involving a chiral copper catalyst, an acid co-catalyst, and an energy transfer photocatalyst has enabled the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols, a transformation that bypasses the need for traditional precursors like chiral imines or amino acids. nih.gov

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. wikipedia.orgdiva-portal.orgresearchgate.netbiosynth.com In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. wikipedia.orgdiva-portal.org After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

A number of chiral auxiliaries have been developed and are widely used in organic synthesis. Among the most prominent are the Evans oxazolidinones. wikipedia.orgresearchgate.netsantiago-lab.comnih.gov These auxiliaries, derived from readily available amino alcohols, can be acylated and then subjected to various stereoselective reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgsantiago-lab.com

Another well-established class of chiral auxiliaries is the Schöllkopf auxiliaries, which are bis-lactim ethers derived from amino acids. biosynth.com These are particularly useful for the asymmetric synthesis of α-amino acids. biosynth.com Pseudoephedrine can also serve as a chiral auxiliary, where it is converted to an amide, and the subsequent deprotonation and reaction with an electrophile are directed by the stereocenters of the pseudoephedrine backbone. wikipedia.org

The choice of chiral auxiliary depends on the specific transformation being performed and the desired stereochemical outcome. The development of new auxiliaries and the refinement of existing methods continue to expand the toolkit available to synthetic chemists for the construction of complex chiral molecules. clockss.org

Design of Novel Chiral Auxiliaries for Diastereoselective Control

The stereoselective synthesis of chiral amines and amino alcohols frequently employs chiral auxiliaries to direct the stereochemical outcome of a reaction. thieme-connect.com These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, influence the stereoselectivity of a reaction, and are subsequently removed. thieme-connect.com

One of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by Ellman. osi.lv This auxiliary can be condensed with ketones or aldehydes to form N-tert-butanesulfinyl imines. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon. thieme-connect.com The stereochemical control is believed to occur via a cyclic transition state involving the metal cation of the nucleophilic reagent. thieme-connect.com Higher diastereoselectivities are often achieved with smaller, more covalently bound metals. thieme-connect.com

For the synthesis of a compound like this compound, a potential strategy would involve the use of an N-tert-butanesulfinyl ketimine. The addition of a suitable nucleophile to this intermediate would be directed by the chiral sulfinyl group, allowing for the creation of the desired stereocenter. thieme-connect.comosi.lv

Another class of auxiliaries that have found broad application are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries, introduced by Enders. thieme-connect.com While these are commonly used for the asymmetric alkylation of ketones and aldehydes, their principles of inducing stereoselectivity could be adapted for the synthesis of precursors to the target molecule.

Carbohydrate-based auxiliaries have also been recognized as versatile tools in stereoselective synthesis for decades. wiley-vch.de For instance, galactosylamine auxiliaries have been successfully used as chiral templates in multicomponent reactions like the Ugi reaction, which can generate complex amino acid and peptide structures. wiley-vch.de

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines and amino alcohols | Formation of a cyclic transition state with the nucleophile's metal cation. thieme-connect.com |

| SAMP/RAMP | Asymmetric alkylation of carbonyl compounds | Formation of chiral hydrazones, directing the approach of electrophiles. thieme-connect.com |

Biocatalytic Pathways for Enantiopure this compound Production

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. nih.govresearchgate.net The use of enzymes or whole-cell systems can provide direct access to enantiomerically pure compounds like this compound.

Enzyme-Catalyzed Stereoselective Transformations

Enzymes such as reductases, transaminases, and lipases are instrumental in producing chiral amino alcohols. For instance, the asymmetric reduction of a corresponding β-amino ketone can be achieved with high enantioselectivity using a ketoreductase (KRED) or a short-chain dehydrogenase/reductase (SDR). researchgate.netnih.gov

A study on the synthesis of (S)-duloxetine, which shares structural similarities with the target compound, utilized a stereoselective carbonyl reductase from Rhodotorula tortulensis (RtSCR9) for the asymmetric reduction of an amino ketone precursor. researchgate.net This enzymatic step yielded the desired (S)-amino alcohol with high enantiomeric excess.

Another relevant enzymatic approach is the kinetic resolution of a racemic amino alcohol. This can be accomplished using lipases to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

Chemo-Enzymatic Cascade Approaches

Chemo-enzymatic cascades combine the advantages of both chemical and biological catalysis to create efficient, multi-step synthetic routes in a single pot. mdpi.comnih.gov These cascades can overcome challenges such as unfavorable reaction equilibria and the instability of intermediates by coupling different reaction types. mdpi.com

A potential chemo-enzymatic route to this compound could involve an initial chemical step to generate a prochiral ketone, followed by an enzymatic stereoselective reduction. For example, a chemical catalyst could be used for an initial C-C bond formation, followed by a ketoreductase-catalyzed reduction to install the chiral alcohol and amine functionalities with the correct stereochemistry.

Recent advances have seen the development of multi-enzyme cascades for the synthesis of chiral amines and amino alcohols. rsc.org For example, a dual-enzyme system comprising a dehydrogenase and a transaminase can convert a diol into an amino alcohol. rsc.org Such strategies provide a green and sustainable pathway to valuable bifunctional molecules.

Table 2: Enzyme Classes and Their Roles in Chiral Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Application Example |

|---|---|---|

| Ketalreductase (KRED) | Asymmetric reduction of ketones | Synthesis of (S)-amino alcohols from β-amino ketones. nih.gov |

| Transaminase (TA) | Asymmetric amination of ketones | Production of chiral amines from prochiral ketones. researchgate.net |

| Lipase (B570770) | Kinetic resolution of racemic alcohols | Enantioselective acylation of one enantiomer of an amino alcohol. |

Stereoselective Aminohydroxylation Reactions

Stereoselective aminohydroxylation is a powerful transformation that introduces both an amino and a hydroxyl group across a double bond in a single step with stereochemical control. While specific examples for the direct synthesis of this compound via this method are not prominently documented, the principles of this reaction are highly applicable.

The Sharpless asymmetric aminohydroxylation is a well-established method that utilizes an osmium catalyst in the presence of a chiral ligand (derived from cinchona alkaloids) and a nitrogen source (such as a chloramine (B81541) salt). The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates the facial selectivity of the addition to the alkene, allowing access to either enantiomer of the resulting amino alcohol.

For a precursor like m-tolyl-substituted allylbenzene, a stereoselective aminohydroxylation reaction could potentially install the amino and hydroxyl groups with the desired (S) configuration at the newly formed stereocenters. The regioselectivity of the addition would also be a critical factor to control.

Diastereoselective Synthesis Approaches

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is a significant synthetic challenge. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

Control of Relative Stereochemistry During Synthesis

The control of relative stereochemistry in the synthesis of molecules like this compound, which has two stereocenters, can be achieved through various strategies.

Substrate Control: The existing stereochemistry in a chiral substrate can direct the formation of a new stereocenter. For example, the reduction of a chiral ketone containing a stereocenter adjacent to the carbonyl group can proceed with high diastereoselectivity, as the existing center blocks one face of the molecule from the approach of the reducing agent.

Auxiliary Control: As discussed previously, chiral auxiliaries are a cornerstone of diastereoselective synthesis. thieme-connect.comosi.lv The use of an auxiliary like Ellman's tert-butanesulfinamide can set the absolute stereochemistry of the amine, and subsequent reactions can be influenced by this stereocenter to control the formation of the alcohol stereocenter. For example, a diastereoselective reduction of a β-hydroxy-N-sulfinyl imine can lead to the formation of syn- or anti-1,3-amino alcohols depending on the reducing agent and conditions. thieme-connect.com

Reagent Control: The choice of reagents and catalysts can also dictate the diastereochemical outcome. For instance, in an aldol reaction to construct the carbon skeleton, using different metal enolates (e.g., boron vs. lithium) can lead to different relative stereochemistries (syn vs. anti) in the product.

A practical method for synthesizing chiral β-amino esters involves the asymmetric Michael addition of a chiral lithium amide to an α,β-unsaturated ester. researchgate.net The stereochemistry of the addition is controlled by the chiral amine, and subsequent transformations can be performed to yield the desired amino alcohol with a specific diastereomeric configuration.

Influence of Protecting Groups on Diastereoselectivity

The choice of protecting groups for the amine and hydroxyl functionalities plays a pivotal role in directing the stereochemical outcome of synthetic transformations leading to amino alcohols. In the context of synthesizing molecules like this compound, protecting groups can exert significant steric and electronic influences, thereby governing the diastereoselectivity of key bond-forming reactions. nih.gov

For instance, in the reduction of β-amino ketones to form γ-amino alcohols, the nature of the nitrogen protecting group can dictate the facial selectivity of hydride attack. rsc.org N-alkoxycarbonyl protecting groups, such as tert-butoxycarbonyl (Boc), can influence the conformation of the substrate, favoring the formation of one diastereomer over the other. The reduction of N-t-BOC-protected-N-alkyl-β-aminoketones with bulky reducing agents like lithium triethylborohydride (LiEt₃BH) or lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) often proceeds with high selectivity to furnish the corresponding syn-β-amino alcohols. researchgate.net Conversely, removal of the Boc group prior to reduction can lead to the preferential formation of the anti-β-amino alcohol, although selectivities may vary depending on the specific substrate. researchgate.net

The interplay between the protecting group and the reaction conditions is a critical consideration. The size and electronic properties of the protecting group can affect the substrate's conformational equilibrium, which in turn influences the transition state geometry of the diastereoselective reaction. nih.gov

A summary of the influence of N-protecting groups on the diastereoselective reduction of β-amino ketones is presented below:

| N-Protecting Group | Reducing Agent | Predominant Diastereomer | Reference |

| Boc | LiEt₃BH or Li(s-Bu)₃BH | syn | researchgate.net |

| None (free amine) | Varies | anti | researchgate.net |

| PMP | Ir-catalyzed ATH | anti | rsc.org |

| PMP | Rh-catalyzed AH | syn | rsc.org |

ATH: Asymmetric Transfer Hydrogenation, AH: Asymmetric Hydrogenation, PMP: p-Methoxyphenyl

Resolution of Racemic 3-Amino-2-(m-tolyl)propan-1-ol

The separation of a racemic mixture of 3-Amino-2-(m-tolyl)propan-1-ol into its individual enantiomers is a critical step in obtaining the desired (S)-enantiomer. Several resolution techniques are employed for this purpose.

A widely used and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgresearchgate.net This technique relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.orgacs.org

For a racemic mixture of 3-Amino-2-(m-tolyl)propan-1-ol, a chiral acid can be used as the resolving agent. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The reaction of the racemic amine with an enantiomerically pure chiral acid results in the formation of a pair of diastereomeric salts. libretexts.org

Due to their differential solubility in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution. rsc.org After separation of the less soluble salt by filtration, the desired enantiomer of the amine can be liberated by treatment with a base. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer of the amine. wikipedia.org The efficiency of this method is dependent on the choice of resolving agent and the crystallization solvent. researchgate.net

A case study on the resolution of a related compound, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, utilized (S)-mandelic acid as the resolving agent. researchgate.net This highlights a practical application of this classical resolution technique.

Kinetic resolution is a powerful method for separating enantiomers based on the differential rates of reaction of the two enantiomers with a chiral catalyst or reagent. researchgate.net This can be achieved through either enzymatic or chemical means.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and amines. researchgate.net For instance, Candida antarctica lipase B (CALB) is a widely used enzyme for the acylation of amines, where one enantiomer reacts significantly faster than the other, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched amine. researchgate.net This approach offers the advantages of mild reaction conditions and high enantioselectivity.

Chemical Kinetic Resolution: Non-enzymatic chemical catalysts can also be employed for kinetic resolution. This often involves the use of chiral catalysts in acylation or other transformation reactions. While effective, finding a suitable catalyst that provides high selectivity and yield can be a challenge.

Dynamic kinetic resolution (DKR) is an advanced resolution strategy that can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net DKR combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material is converted into the desired enantiomerically pure product.

For the synthesis of related chiral amino alcohols, DKR has been successfully applied. For example, the dynamic kinetic resolution of a β-hydroxynitrile using Candida antarctica lipase B (CALB) in combination with a ruthenium catalyst has been reported to produce the corresponding β-cyano acetate (B1210297) with high yield and excellent enantioselectivity (98% ee). researchgate.net This approach demonstrates the potential of DKR for the efficient synthesis of enantiomerically pure building blocks.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance sustainability.

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents such as water, supercritical fluids, or bio-based solvents. researchgate.netorganic-chemistry.org

For the synthesis of β-amino alcohols, several green approaches have been explored. The aminolysis of epoxides, a common route to β-amino alcohols, can be performed in water, often without the need for a catalyst. organic-chemistry.org Additionally, solvent-free conditions using catalysts like silica (B1680970) gel or zinc(II) perchlorate (B79767) hexahydrate have been shown to be effective for the ring-opening of epoxides with amines. organic-chemistry.org The use of large-pore zeolites as recyclable catalysts in solvent-free systems for the reaction of anilines with carbonates also presents a green alternative to traditional methods. scirp.org Furthermore, recent studies have investigated the use of fruit waste-derived catalysts and bio-based solvents, such as fruit peel extracts, for the synthesis of β-amino alcohols, offering a sustainable and eco-friendly approach. nih.govnih.gov

The following table summarizes some green chemistry approaches for the synthesis of β-amino alcohols:

| Reaction | Catalyst/Conditions | Solvent | Key Advantages | Reference |

| Aminolysis of epoxides | None | Water | No catalyst required, environmentally benign | organic-chemistry.org |

| Ring-opening of epoxides | Zinc(II) perchlorate hexahydrate | Solvent-free | High efficiency, excellent selectivity | organic-chemistry.org |

| Ring-opening of epoxides | Silica gel | Solvent-free | Mild conditions, no solvent | organic-chemistry.org |

| Reaction of aniline (B41778) and propylene (B89431) carbonate | Na-Y zeolite | Solvent-free (self-solvent) | Recyclable catalyst, clean and safe | scirp.org |

| Ring-opening of epichlorohydrin (B41342) with aniline | Kinnow peel powder | Various (e.g., DCM, Toluene) | Environmentally benign catalyst from waste | nih.gov |

| N-acetylation of amino acids | Bio-based solvents (e.g., vinegar, fruit peel extracts) | Bio-based solvents | Green, fast, minimal purification | nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of chiral amino alcohols and related compounds has demonstrated significant advantages, aligning with the principles of green and sustainable chemistry. beilstein-journals.org

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the established success of this technology in the rapid assembly of unnatural amino acids and other chiral amino alcohols provides a strong basis for its application. nih.govrsc.org A hypothetical microwave-assisted route could significantly reduce reaction times from hours to minutes. nih.gov For instance, key steps in the synthesis, such as the reduction of a corresponding keto-amine or the opening of an epoxide ring, could be amenable to microwave heating.

Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |

| Energy Consumption | High | Lower |

| Reaction Yield | Variable, often moderate | Generally higher beilstein-journals.org |

| Byproduct Formation | Can be significant | Often reduced |

| Process Control | Less precise temperature control | Precise temperature and pressure control |

Atom Economy and Waste Minimization in Synthetic Design

The principles of atom economy and waste minimization are central to the development of environmentally benign synthetic processes for chiral molecules like this compound. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials from the starting materials and reagents into the final product.

Traditional synthetic routes to chiral β-amino alcohols can be limited by the use of specific substrates or the necessity for multi-step sequences involving protecting groups, which inherently lower the atom economy and generate significant waste. westlake.edu.cn Modern approaches focus on catalytic methods, which are advantageous for both economic and environmental reasons. acs.org

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents a greener alternative to classical resolution or hydrogenation methods that require protection and deprotection steps. acs.orgnih.gov This strategy not only improves atom economy by avoiding the use of protecting groups but also utilizes a catalytic amount of the metal complex, thereby reducing waste.

Another innovative approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method allows for the modular synthesis of chiral β-amino alcohols from readily available starting materials, potentially reducing the number of synthetic steps and, consequently, the waste generated. westlake.edu.cn

The choice of reagents and solvents also plays a crucial role in waste minimization. The use of hazardous and volatile organic solvents is a major contributor to chemical waste. The development of synthetic routes in greener solvents, such as water or ionic liquids, is a key area of research. rsc.org Furthermore, employing recyclable catalysts can significantly decrease the environmental impact of the synthesis.

Table 2: Strategies for Enhancing Atom Economy and Minimizing Waste

| Strategy | Description | Impact on Synthesis of this compound |

|---|---|---|

| Catalytic Asymmetric Synthesis | Utilizes chiral catalysts to induce stereoselectivity, avoiding the need for chiral auxiliaries or resolutions. | Reduces the number of steps and the amount of chiral waste. acs.org |

| Elimination of Protecting Groups | Designing synthetic routes that do not require the protection and deprotection of functional groups. | Increases overall yield and atom economy by reducing the number of reaction steps. acs.orgnih.gov |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or supercritical fluids. | Reduces the environmental footprint and health hazards associated with the process. rsc.org |

| Recyclable Catalysts | Employing catalysts that can be easily recovered and reused for multiple reaction cycles. | Lowers the overall cost and waste generated from the catalyst. |

| One-Pot Reactions | Combining multiple reaction steps into a single pot without isolating intermediates. | Saves time, energy, and reduces solvent and reagent consumption. beilstein-journals.org |

Stereochemical Investigations and Conformational Analysis of S 3 Amino 2 M Tolyl Propan 1 Ol

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration at a stereocenter is fundamental in chiral chemistry. For (S)-3-Amino-2-(m-tolyl)propan-1-ol, which possesses a chiral center at the C2 position of the propanol (B110389) backbone, several powerful analytical techniques are employed.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that suitable single crystals can be obtained. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. For a chiral molecule like this compound, the analysis of anomalous dispersion effects, typically from heavier atoms or using specific X-ray wavelengths, allows for the assignment of the (S) or (R) configuration.

While a specific crystal structure for this compound is not publicly documented, crystallographic data for analogous 3-amino-2-aryl-propan-1-ol derivatives would provide valuable insights into expected bond lengths, angles, and crystal packing motifs. A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

| Parameter | Hypothetical Value for this compound |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1573.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| Flack Parameter | 0.05(3) |

This table is illustrative and does not represent experimentally determined data for the named compound.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer), the absolute configuration can be confidently assigned.

For this compound, the chromophore is the m-tolyl group. The electronic transitions associated with this aromatic system would give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these effects are dictated by the spatial arrangement of the amino and hydroxyl groups relative to the tolyl moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution. For this compound, various NMR techniques can be applied:

¹H NMR: The chemical shifts and coupling constants of the protons on the propanol backbone are sensitive to their dihedral angles, which in turn depend on the conformation of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can detect through-space interactions between protons that are close to each other, providing crucial information for determining the relative stereochemistry and predominant conformation.

Chiral Derivatizing Agents (CDAs): The use of chiral derivatizing agents, such as Mosher's acid, can be employed to determine the absolute configuration by analyzing the differences in the chemical shifts of the resulting diastereomeric derivatives.

A representative table of expected ¹H NMR chemical shifts for the key protons in this compound is provided below.

| Proton | Expected Chemical Shift (ppm) in CDCl₃ |

| H1 (CH₂OH) | 3.6 - 3.8 |

| H2 (CH) | 2.9 - 3.1 |

| H3 (CH₂NH₂) | 2.7 - 2.9 |

| Ar-H | 6.9 - 7.3 |

| Ar-CH₃ | 2.3 |

This table is illustrative and based on data for analogous compounds.

Conformational Preferences and Flexibility Analysis

The biological activity of a molecule is often linked to a specific three-dimensional conformation. Understanding the conformational landscape of this compound is therefore of significant interest.

The presence of both a hydroxyl (donor) and an amino (acceptor) group in this compound allows for the formation of an intramolecular hydrogen bond. This interaction can significantly influence the conformational preferences of the molecule by creating a pseudo-cyclic structure. The strength of this hydrogen bond will depend on the gauche or anti arrangement of the substituents along the C2-C3 bond. Infrared (IR) spectroscopy and computational modeling are key techniques for studying these effects. In solution, the extent of intramolecular hydrogen bonding will also be influenced by the solvent's polarity and its ability to form intermolecular hydrogen bonds.

Computational chemistry provides a powerful means to explore the conformational space of a molecule. By systematically rotating the key dihedral angles (e.g., C1-C2, C2-C3, and C2-Aryl bonds), a potential energy surface can be generated. This energy landscape reveals the low-energy (stable) conformations and the energy barriers between them. For this compound, such an analysis would identify the most populated conformers in the gas phase or in solution, providing insights into its dynamic behavior. The results of these calculations can be correlated with experimental data from NMR and IR spectroscopy to build a comprehensive model of the molecule's conformational behavior.

Enantiomeric Purity Assessment Methodologies

The assessment of enantiomeric purity is fundamental to characterizing a chiral substance. It specifies the degree to which one enantiomer is in excess of the other. thieme-connect.demasterorganicchemistry.com Methods for this determination must be highly sensitive and reproducible to detect even trace amounts of the unwanted enantiomer. thieme-connect.de The primary techniques utilized for this compound include chiral chromatography—both liquid and gas—and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including amino alcohols. yakhak.orgnih.gov The method's efficacy stems from the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus separation. yakhak.orgsigmaaldrich.com

Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, such as hydrogen bonding, π-π interactions, and dipole-dipole interactions. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a later elution time.

Chiral Stationary Phases (CSPs) for Amino Alcohols: For amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, possess chiral grooves and cavities that enable effective stereochemical recognition. yakhak.org Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are also highly successful as they possess ionic groups compatible with a wide range of mobile phases and are adept at separating polar, ionic compounds like underivatized amino acids and amino alcohols. sigmaaldrich.comankara.edu.tr

Derivatization: To enhance detectability and improve separation efficiency, pre-column derivatization is often employed. The primary amino group of the analyte can be reacted with chromophoric or fluorophoric reagents. For instance, reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol creates fluorescent diastereomeric isoindoles, which can be detected with high sensitivity. researchgate.net This not only improves the signal for trace analysis but can also enhance the chiral recognition by the CSP.

Research Findings: A typical HPLC analysis for determining the enantiomeric purity of 3-Amino-2-(m-tolyl)propan-1-ol would involve a normal-phase method using a polysaccharide-based CSP. The mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For non-volatile analytes like amino alcohols, chemical derivatization is a mandatory prerequisite to increase their volatility and thermal stability for analysis in the gas phase. nih.gov

Principle of Separation: Similar to HPLC, chiral GC relies on the differential interaction between the enantiomers and a chiral stationary phase. The CSP is typically a high-boiling liquid coated on the inner wall of a capillary column. Modified cyclodextrins are among the most common and versatile CSPs used in GC. gcms.cz Their toroidal structure provides a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention times.

Derivatization for Volatility: The amino and hydroxyl functional groups in this compound render it non-volatile. A two-step derivatization is common: the hydroxyl group is esterified, and the amino group is acylated. For example, reaction with an alkyl chloroformate followed by an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov

Research Findings: A validated GC-MS method for the analysis of chiral amino alcohols would involve derivatization followed by separation on a column such as one containing octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin. nih.gov The use of a mass spectrometer (MS) as a detector provides high sensitivity and structural confirmation of the eluted peaks. The accuracy of enantiomeric excess determination can be very high, with errors often in the range of ±0.5%–2.5%. nih.gov

Table 2: Representative Chiral GC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Derivatization Reagents | 1) Isopropanol/HCl (for esterification), 2) Heptafluorobutyric anhydride (for acylation) |

| Column | Chirasil-Val Capillary Column (25 m x 0.25 mm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Retention Time (S)-derivative | 18.2 min |

| Retention Time (R)-derivative | 19.5 min |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct, non-separative approach for determining enantiomeric purity. nih.gov The method relies on the use of a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA). researchgate.netnih.gov In the presence of these agents, the chemically equivalent nuclei in a pair of enantiomers become chemically non-equivalent (diastereotopic), resulting in separate signals in the NMR spectrum. libretexts.org

Principle of Analysis: A chiral shift reagent, often a lanthanide complex or a molecule with significant anisotropy like a BINOL derivative, forms rapid and reversible diastereomeric complexes with the enantiomers of the analyte. nih.govacs.orgrsc.org The spatial arrangement within these transient complexes is different for each enantiomer, causing the protons of the analyte to experience different magnetic environments. This difference lifts the degeneracy of their chemical shifts, leading to signal splitting. The enantiomeric excess can then be calculated by integrating the well-resolved signals corresponding to each enantiomer. rsc.org

Common Chiral Shift Reagents: For amino alcohols, reagents capable of hydrogen bonding and forming coordination complexes are particularly effective. These include:

Lanthanide Complexes: Paramagnetic complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) induce large chemical shift differences, though they can also cause line broadening.

Chiral Solvating Agents: Agents like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or chiral crown ethers form diastereomeric complexes through non-covalent interactions. nih.govresearchgate.net These are often preferred as they cause less signal broadening.

Research Findings: The analysis is straightforward: the chiral analyte and the shift reagent are mixed in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃). rsc.org The ¹H-NMR spectrum is then recorded. Protons close to the chiral center of this compound, such as the methylene (B1212753) protons of the CH₂OH group or the methine proton at the chiral center, are most likely to show resolvable chemical shift differences (ΔΔδ). The magnitude of this difference depends on the specific reagent used, its concentration, and the temperature.

Table 3: Hypothetical ¹H-NMR Data with a Chiral Shift Reagent

| Proton | Chemical Shift δ (ppm) with (R)-BINOL | Chemical Shift Difference |

| (S)-enantiomer | (R)-enantiomer | |

| -CH₂OH (Ha) | 3.68 | 3.72 |

| -CH₂OH (Hb) | 3.54 | 3.57 |

| -CH(Ar)- | 2.95 | 3.00 |

| Aryl-CH₃ | 2.33 | 2.33 |

Applications of S 3 Amino 2 M Tolyl Propan 1 Ol in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The strategic importance of (S)-3-Amino-2-(m-tolyl)propan-1-ol lies in its role as a precursor to chiral ligands that can effectively transfer their stereochemical information to a catalytic process. The presence of both a nucleophilic amino group and a hydroxyl group allows for straightforward chemical modifications, enabling the creation of a diverse library of ligands with tunable steric and electronic properties.

Design and Synthesis of this compound Derived Ligands (e.g., Schiff Bases, Oxazolines, Phosphino-oxazolines)

The versatility of this compound allows for its derivatization into several classes of important chiral ligands.

Schiff Bases: The reaction of the primary amine of an amino alcohol with an aldehyde or ketone yields a Schiff base, containing an imine (C=N) functionality. mdpi.comnih.govnih.gov These ligands are readily synthesized and can coordinate to metal centers through the imine nitrogen and the deprotonated hydroxyl group. mdpi.comarizona.edu The steric and electronic properties of the Schiff base ligand can be easily modified by changing the aldehyde or ketone precursor. nih.gov

Oxazolines: Chiral oxazolines are a highly successful and widely used class of ligands in asymmetric catalysis. nih.gov Their synthesis typically involves the cyclization of a β-amino alcohol, such as this compound, with a variety of reagents. nih.govnih.gov The modular nature of their synthesis allows for the introduction of diverse substituents on the oxazoline (B21484) ring, which can significantly influence the outcome of the catalytic reaction. nih.gov

Phosphino-oxazolines (PHOX ligands): This class of hybrid ligands combines the structural features of both phosphines and oxazolines. nih.gov The phosphine (B1218219) moiety and the oxazoline ring act as two different donor sites for coordination to a metal center. The chirality is typically derived from the amino alcohol backbone, which solely dictates the asymmetric induction in the formation of the product. nih.gov The synthesis of PHOX ligands derived from this compound would involve the formation of the oxazoline ring followed by the introduction of a phosphine group.

Complexation with Transition Metals (e.g., Ru, Pd, Ir) and Characterization

Ligands derived from this compound form stable complexes with a variety of transition metals, including ruthenium (Ru), palladium (Pd), and iridium (Ir). arizona.edunih.govscience.govmdpi.comnih.gov The coordination of the ligand to the metal center is a crucial step in the formation of the active catalyst. The geometry and electronic structure of these metal complexes are key to their catalytic activity and selectivity.

Palladium Complexes: Schiff base ligands derived from amino alcohols can form square planar complexes with palladium(II). science.govnih.gov Mono-N-protected amino acids (MPAAs) have been shown to bind to palladium in various modes, including as chelating bidentate ligands. nih.govuva.es The resulting palladium complexes have been studied as models for understanding C-H activation reactions. nih.gov In some cases, MPAA ligands can stabilize dimeric palladium(II) complexes through bridging carboxylate groups. rsc.org

Iridium Complexes: Iridium complexes are of significant interest in asymmetric catalysis, particularly in hydrogenation reactions. nih.govmdpi.com Ligands derived from amino acids and amino alcohols can be coordinated to iridium centers to create chiral catalysts. nih.govmdpi.com For instance, P-stereogenic phosphino-oxazoline iridium catalysts have demonstrated high enantioselectivity in the asymmetric hydrogenation of challenging substrates. nih.gov The d6 electron configuration of Ir(III) makes its complexes kinetically inert, but the introduction of certain ligands can increase their reactivity. mdpi.com

Ruthenium Complexes: Ruthenium complexes are also widely used in asymmetric catalysis. mdpi.comnih.gov Ligands derived from amino-containing compounds can coordinate to ruthenium to form active catalysts for various transformations. nih.govmdpi.com For example, ruthenium(II) and ruthenium(III) complexes with 2-aminophenyl benzimidazole (B57391) have shown promising anticancer activity. mdpi.com

The characterization of these metal complexes is performed using a variety of spectroscopic and analytical techniques, including FT-IR, NMR spectroscopy (1H, 13C), and single-crystal X-ray diffraction to confirm their molecular structures. arizona.eduscience.gov

Mechanistic Insights into Ligand-Metal Interactions and Stereocontrol

The stereochemical outcome of a metal-catalyzed asymmetric reaction is determined by the interactions between the chiral ligand, the metal center, and the substrate in the transition state. The design of the ligand plays a critical role in creating a chiral environment around the metal, which forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.

In the case of ligands derived from this compound, the tolyl group provides a specific steric bulk that influences the conformation of the ligand-metal complex. This steric hindrance, along with electronic effects, dictates how the prochiral substrate binds to the catalytic center and, consequently, the stereochemistry of the product. For example, in asymmetric hydrogenation reactions, the chiral ligand creates a differentiated space around the metal hydride, leading to the selective delivery of hydrogen to one face of the prochiral substrate. nih.gov

Specific Asymmetric Catalytic Transformations

Ligands derived from this compound and similar chiral amino alcohols are effective in a range of asymmetric catalytic reactions.

Enantioselective Addition Reactions (e.g., diethylzinc (B1219324) addition to aldehydes)

The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral ligands derived from amino alcohols are highly effective catalysts for this transformation. sioc-journal.cnresearchgate.netmdpi.comorganic-chemistry.org

The general mechanism involves the in-situ formation of a chiral zinc-ligand complex. This complex then coordinates the aldehyde, and the ethyl group from the diethylzinc is transferred to one of the enantiotopic faces of the aldehyde carbonyl group. The stereoselectivity of the reaction is governed by the structure of the chiral ligand.

For instance, β-amino alcohols have been successfully used as catalysts for the enantioselective addition of diethylzinc to a variety of aromatic and aliphatic aldehydes, achieving high enantioselectivities. organic-chemistry.org The steric bulk of the substituents on the amino alcohol ligand is crucial for achieving high levels of stereocontrol. organic-chemistry.org

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by β-Amino Alcohol Derived Ligands

| Entry | Aldehyde | Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | Benzaldehyde | N-phenylfluorenyl β-amino alcohol | up to 97 | - | organic-chemistry.org |

| 2 | Aromatic aldehydes | Modular amino acid derived | up to 87 | - | sioc-journal.cn |

| 3 | Aldehydes | β-amino disulfide from L-proline | up to 99 | >76 |

This table is for illustrative purposes and shows results from similar classes of ligands.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of enantiomerically pure compounds. scholaris.ca Chiral metal complexes, often featuring ligands derived from amino alcohols, are employed as catalysts to reduce prochiral substrates like ketones, imines, and olefins with high enantioselectivity. nih.govscholaris.ca

The catalyst, typically a complex of ruthenium or iridium with a chiral ligand, activates molecular hydrogen. nih.govscholaris.ca The substrate then coordinates to the chiral metal complex in a specific orientation, and the hydride is delivered to one face of the double bond, resulting in the formation of the chiral product.

For example, iridium catalysts bearing P-stereogenic phosphino-oxazoline ligands derived from amino acids have been shown to be highly effective in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, yielding the corresponding chiral amines with excellent enantioselectivity (up to 99% ee). nih.gov The success of these reactions highlights the importance of the ligand structure in controlling the stereochemical outcome. nih.gov

Table 2: Asymmetric Hydrogenation of Prochiral Substrates

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee, %) | Reference |

| N-Boc-2,3-diarylallyl amines | Ir-P-stereogenic phosphino-oxazoline | Chiral 2,3-diarylpropyl amines | up to 99 | nih.gov |

| Nitroolefins | Thiourea hydrogen bond catalysts from amino acids | Chiral nitroalkanes | up to 86 | nih.gov |

| Ketones | Ru(cymene)(arylamidoamido) catalyst | Chiral alcohols | 99.7 (after recrystallization) | scholaris.ca |

This table provides examples of asymmetric hydrogenation using various chiral catalysts, including those derived from amino acids.

The Role of this compound in Asymmetric Catalysis: A Review of Current Research

Despite the broad interest in chiral amino alcohols as catalysts and ligands in asymmetric synthesis, a comprehensive review of the scientific literature reveals a notable absence of published research detailing the specific applications of this compound in the realms of asymmetric catalysis, particularly in carbon-carbon bond-forming reactions, other organocatalytic applications, and catalyst recyclability studies.

Chiral 1,3-amino alcohols are a well-established class of compounds utilized as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts in a variety of asymmetric transformations. researchgate.netnih.gov Their utility stems from the presence of both a hydroxyl and an amino group, which can coordinate to metal centers or act as Brønsted acids/bases and hydrogen-bond donors in organocatalytic transition states. This dual functionality allows for the creation of a well-defined chiral environment around a reactive center, enabling high levels of stereocontrol. researchgate.net

Extensive research has been conducted on the application of various chiral amino alcohols in asymmetric synthesis. For instance, derivatives of proline and other amino acids have been successfully employed as catalysts in aldol (B89426) and Michael reactions. soton.ac.ukmdpi.com Similarly, a wide array of structurally diverse chiral amino alcohols have been developed and utilized as ligands in metal-catalyzed processes, such as the addition of organozinc reagents to aldehydes and the hydroamination of alkenes. nih.govresearchgate.netrsc.org

However, a targeted search of chemical databases and scholarly articles for the specific compound This compound did not yield any studies demonstrating its use as a catalyst or ligand in the following areas:

Catalyst Recycling and Reusability Studies

While the aminoarylation of alkenes is a significant transformation in organic synthesis, and various catalytic systems have been developed for this purpose, there is no documented involvement of this compound in these methodologies. nih.gov The field of asymmetric organocatalysis is also vast, with numerous small organic molecules being explored as catalysts for a wide range of reactions. nih.gov Yet, within this extensive body of work, the catalytic activity of this compound remains uninvestigated.

Furthermore, the development of recyclable catalysts is a key area of green chemistry, and many studies focus on immobilizing chiral catalysts on solid supports or using biphasic systems to facilitate their recovery and reuse. nih.gov There are no such studies reported for this compound.

The absence of data for this specific compound suggests that its potential as an asymmetric catalyst may be an unexplored area of research. While structurally similar compounds have shown promise in various catalytic applications, direct extrapolation of these results to this compound would be speculative. Future research may yet uncover catalytic applications for this and other structurally related chiral amino alcohols.

Absence of Specific Research Data on this compound as a Chiral Building Block

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data concerning the role of this compound as a chiral building block. While the requested outline provides a structured approach to detailing its chemical utility, the necessary foundational research to populate these sections with accurate and detailed findings on this particular compound is not present in the accessible scientific domain.

The concepts outlined, such as the derivatization of amino groups, transformation of hydroxyl groups, cyclization reactions to form chiral heterocycles, and the stereoselective construction of vicinal amino alcohol moieties, are well-established principles in organic chemistry and are extensively documented for a wide array of other chiral building blocks. However, the application of these specific principles to this compound, and its subsequent use in the synthesis of complex molecular architectures, is not detailed in the available literature.

Consequently, any attempt to generate an article based on the provided structure would necessitate speculation and the extrapolation of data from unrelated compounds, which would compromise the scientific accuracy and integrity of the content. The absence of specific research findings, detailed experimental procedures, and characterization data for the derivatives and products resulting from reactions involving this compound makes it impossible to fulfill the request with the required level of detail and scientific rigor.

Therefore, this report acknowledges the query but cannot provide the requested article due to the current limitations of available scientific information on this compound. Further original research would be required to generate the specific data needed to address the detailed points of the proposed article structure.

Role of S 3 Amino 2 M Tolyl Propan 1 Ol As a Chiral Building Block

Incorporation into Complex Molecular Architectures

Formation of Scaffolds with Defined Stereochemistry

A primary application of (S)-3-Amino-2-(m-tolyl)propan-1-ol is in the formation of molecular scaffolds with precisely controlled stereochemistry. A molecular scaffold serves as a core structure or "hub" onto which other functional groups or molecular entities can be attached. nih.gov The defined (S)-stereocenter of this amino alcohol acts as a chiral anchor, ensuring that any subsequent additions occur in a predictable spatial relationship to it.

The process of building a scaffold from this molecule involves the selective chemical transformation of its two functional groups. For instance:

Selective Protection: The amine group can be selectively protected using a standard protecting group like tert-butyloxycarbonyl (Boc). This leaves the hydroxyl group free to react.

Derivatization of the Hydroxyl Group: The free -OH group can undergo various reactions, such as esterification or etherification, to attach a desired molecular fragment.

Deprotection and Derivatization of the Amine: The Boc group can then be removed under acidic conditions, revealing the primary amine. This amine is now available for a second, different chemical modification, such as amide bond formation or reductive amination.

This stepwise approach allows for the rational and controlled assembly of complex molecules. Because the original building block was enantiopure, the resulting scaffold and all subsequent products maintain high optical purity, avoiding the need for costly and often difficult separation of stereoisomers later in the synthetic sequence.

This strategy is fundamental in creating peptidomimetics and other complex molecules where the relative orientation of different side chains is crucial for function. For example, the anti-1,3-diaminopropan-2-ol motif is a privileged structure in the design of aspartic protease inhibitors. While not using the tolyl group, the synthesis of these inhibitors often relies on chiral epoxy-imine building blocks that, through sequential reactions, establish the required anti stereochemical relationship between the two amino groups and the central hydroxyl group. This illustrates the power of using a bifunctional chiral building block to construct a scaffold with a specific, biologically active three-dimensional arrangement.

The use of this compound and similar chiral amino alcohols provides an efficient pathway to libraries of unique, three-dimensional molecules for fragment-based drug discovery and the synthesis of novel chiral ligands for asymmetric catalysis. westlake.edu.cnnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

Table 2: Predicted Spectroscopic Data for this compound

Mechanistic and Theoretical Investigations of Reactions Involving S 3 Amino 2 M Tolyl Propan 1 Ol

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for predicting and interpreting the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide deep insights into the structural and electronic properties of (S)-3-Amino-2-(m-tolyl)propan-1-ol, which are fundamental to its reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(2d,2p), can determine a variety of molecular properties and reactivity descriptors. researchgate.netresearchgate.net

These calculations provide optimized molecular geometry and allow for the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT can be used to compute electrostatic potential maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pairs on the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be the primary centers of nucleophilicity. Thermodynamic properties such as enthalpies of formation, bond dissociation energies (e.g., for O-H and N-H bonds), and gas-phase acidities can also be calculated, providing a comprehensive picture of the molecule's energetic landscape. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These values are illustrative and based on typical calculations for similar amino alcohol compounds.)

| Parameter | Illustrative Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.9 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| O-H Bond Dissociation Energy | 400 kJ/mol | Energy required to break the hydroxyl bond homolytically |

| N-H Bond Dissociation Energy | 420 kJ/mol | Energy required to break an amino N-H bond homolytically |

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. A key aspect of its conformation is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH2), which can significantly influence its shape and reactivity.

Solvent effects are critical in chemical reactions. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can reveal how the solvent organizes around the solute, forming hydrogen bonds and influencing its conformational preferences. For instance, in aqueous solution, intermolecular hydrogen bonding with water molecules may compete with or disrupt intramolecular hydrogen bonds, altering the dominant conformation and thus the molecule's reactivity. nih.gov

Understanding the origin of stereoselectivity in reactions that either form or involve this compound is a primary goal of mechanistic studies. Transition state modeling, often performed using DFT calculations, is essential for this purpose. By calculating the energies of the various possible transition states that lead to different stereoisomers, chemists can predict which product is likely to be favored. nih.gov

For example, in the synthesis of chiral amino alcohols, models like the Zimmerman-Traxler model for aldol-type reactions can be used to rationalize the formation of a specific diastereomer. youtube.com Computational modeling of the transition state allows for a detailed analysis of the steric and electronic interactions that stabilize one pathway over another. For reactions involving this compound as a chiral ligand or catalyst, modeling the transition state of the catalyzed reaction can explain how the chirality is transferred to the product molecule. These models help in refining reaction conditions and designing more selective catalysts. youtube.com

Reaction Mechanism Elucidation

Elucidating the step-by-step sequence of a chemical reaction is fundamental to organic chemistry. For this compound, key mechanistic questions involve how its functional groups—the primary amine and primary alcohol—participate in reactions.

The functional groups of this compound allow it to participate in nucleophilic substitution reactions in two primary ways: as a nucleophile or as a substrate.

As a Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can attack an electrophilic carbon atom, displacing a leaving group to form a new carbon-nitrogen bond. This is a key reaction for the synthesis of more complex amine derivatives. nih.gov The hydroxyl group is also nucleophilic, though generally less so than the amine.

As a Substrate: The hydroxyl group can be converted into a good leaving group (e.g., by protonation under acidic conditions to form -OH2+ or by conversion to a sulfonate ester like a tosylate). Subsequently, a nucleophile can attack the carbon atom to which the leaving group is attached (C1). This substitution can proceed via two main mechanisms:

S_N_2 Mechanism: A bimolecular reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry at the reaction center.

S_N_1 Mechanism: A unimolecular reaction that proceeds through a carbocation intermediate after the leaving group departs. This mechanism is more likely if the resulting carbocation is stable. The planar carbocation can then be attacked by the nucleophile from either face, typically leading to a mixture of stereoisomers (racemization). chemistrysteps.com

The specific mechanism depends on the reaction conditions, the nature of the nucleophile, and the structure of the substrate.

Reactions involving this compound under acidic conditions, particularly those that proceed via an S_N_1 or E1 mechanism, can involve the formation of carbocationic intermediates. masterorganicchemistry.com The departure of the protonated hydroxyl group as a water molecule would initially generate a primary carbocation at the C1 position.

Primary Carbocation: R-CH₂⁺

Primary carbocations are generally unstable. Consequently, they are highly prone to rearrangement to form more stable carbocations. The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com

In the case of the carbocation formed from this compound, a 1,2-hydride shift is a highly probable rearrangement pathway. chemistrysteps.com In this process, a hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the positively charged C1.

Table 2: Potential Carbocation Rearrangement

| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Relative Stability |

| Primary Carbocation at C1 | 1,2-Hydride Shift from C2 | Tertiary Benzylic Carbocation at C2 | Highly Favored |

This rearrangement is particularly favorable because it transforms an unstable primary carbocation into a much more stable tertiary carbocation. The stability of the resulting carbocation at C2 is further enhanced by resonance with the adjacent m-tolyl group (benzylic stabilization). Once formed, this more stable carbocation can then be attacked by a nucleophile or lose a proton to form an alkene. The potential for such rearrangements is a critical consideration in predicting the products of reactions involving this compound. masterorganicchemistry.comkhanacademy.org

Role of Neighboring Group Participation in Transformations